molecular formula C16H22N2 B5822712 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine

3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine

Cat. No. B5822712
M. Wt: 242.36 g/mol
InChI Key: SSTUPIPLYQHLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine, also known as EDPQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse biological activities. EDPQ has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation.

Mechanism of Action

The mechanism of action of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves its ability to inhibit the activity of certain enzymes and cytokines. Specifically, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to inhibit the activity of monoamine oxidase (MAO) and cyclooxygenase-2 (COX-2), which are enzymes that are involved in neurodegeneration and inflammation, respectively. 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has also been shown to inhibit the activity of interleukin-6 (IL-6), which is a cytokine that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine are still being studied. However, it has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Specifically, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been found to inhibit the activity of MAO and COX-2, which are enzymes that are involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in lab experiments is its potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Additionally, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for research involving 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine. One potential direction is the development of new derivatives of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine that have improved selectivity and potency for specific targets. Another potential direction is the use of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in animal models of neurodegeneration and inflammation to further explore its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine and its potential limitations as a research tool.

Synthesis Methods

The synthesis of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves the reaction of 3-ethyl-5,8-dimethyl-2-propylquinoline with propylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to have potential as a tool for studying neurodegeneration, as it has been found to inhibit the activity of certain enzymes that are involved in this process. In immunology, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to have potential as a tool for studying inflammation, as it has been found to inhibit the activity of certain cytokines that are involved in this process.

properties

IUPAC Name

3-ethyl-5,8-dimethyl-2-propylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-5-7-13-12(6-2)15(17)14-10(3)8-9-11(4)16(14)18-13/h8-9H,5-7H2,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTUPIPLYQHLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=CC(=C2C(=C1CC)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.